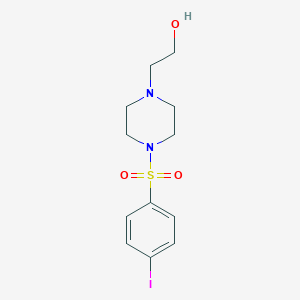

2-(4-((4-Iodophenyl)sulfonyl)piperazin-1-yl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is an ethanol derivative containing sulfonamide and piperazine groups, as well as an iodophenyl group . It has potential pharmaceutical applications and has been studied for its antipsychotic and anxiolytic effects .

Molecular Structure Analysis

The molecular formula of this compound is C12H17IN2O3S . Its average mass is 396.244 Da and its mono-isotopic mass is 396.000458 Da .Scientific Research Applications

Synthesis and Characterization

- The compound 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol, a related compound, was synthesized from 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine, highlighting the methodological approaches in the synthesis of similar compounds (Wang Jin-peng, 2013).

Biological Evaluation and Receptor Antagonism

- A study on Lu AA21004, a novel antidepressant with a similar molecular structure, detailed the metabolic pathways in human liver microsomes and other enzymes, demonstrating the biotransformation processes these compounds undergo (Mette G. Hvenegaard et al., 2012).

- Extended derivatives of the N-arylsulfonyindole scaffold, closely related to the chemical structure of interest, were identified as new 5-HT6 receptor modulators, showing potential in neuropharmacology (Gonzalo Vera et al., 2016).

Chemical and Structural Analysis

- A study on the crystal structure and density functional theory calculations of related compounds provided insights into the reactive sites for electrophilic and nucleophilic nature of such molecules, aiding in understanding their chemical properties (K. Kumara et al., 2017).

Medicinal Chemistry and Pharmacological Studies

- Research on analogs of this compound revealed their potential in treating various diseases, such as cancer, by studying their interactions with specific receptors and enzymes (T. Borrmann et al., 2009).

Mechanism of Action

Target of Action

Related compounds have been shown to interact with bacterial cell permeability and dna-topoisomerase complexes .

Mode of Action

Similar sulfonyl piperazine-integrated triazole conjugates have been shown to bind to the colchicine binding site of the tubulin .

Biochemical Pathways

Related compounds have been shown to affect the phosphorylation of h2ax in mcf-7 cells .

Pharmacokinetics

The compound’s molecular formula is c12h17in2o3s and its molecular weight is 39624 , which may influence its pharmacokinetic properties.

Result of Action

Related compounds have been shown to alter bacterial cell penetrability and affect permeability-based antibiotic resistance .

Action Environment

The physicochemical properties of related compounds have been modified to improve their pharmacokinetic profile .

Properties

IUPAC Name |

2-[4-(4-iodophenyl)sulfonylpiperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17IN2O3S/c13-11-1-3-12(4-2-11)19(17,18)15-7-5-14(6-8-15)9-10-16/h1-4,16H,5-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIISBMAQGGFND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)S(=O)(=O)C2=CC=C(C=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17IN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407223 |

Source

|

| Record name | 2-[4-(4-Iodobenzene-1-sulfonyl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941256-92-4 |

Source

|

| Record name | 2-[4-(4-Iodobenzene-1-sulfonyl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylamine](/img/structure/B182655.png)

![4-[(E)-2-quinolin-6-ylethenyl]aniline](/img/structure/B182657.png)

![5-Ethylbenzo[d]oxazol-2(3H)-one](/img/structure/B182658.png)

![Benzenamine, 4-[2-(4-quinolinyl)ethenyl]-](/img/structure/B182661.png)

![4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinoline](/img/structure/B182664.png)

![4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline](/img/structure/B182666.png)

![4-[2-(2-Methoxyphenyl)ethenyl]quinoline](/img/structure/B182668.png)

![4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol](/img/structure/B182675.png)